molecular formula C15H22N2O2S B1391850 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 883555-05-3

4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1391850
CAS No.: 883555-05-3
M. Wt: 294.4 g/mol
InChI Key: QHRHMCNNNWNGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a pyridin-3-ylsulfanyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyridin-3-ylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a pyridin-3-ylsulfanyl moiety.

    Esterification: The carboxylic acid group on the piperidine ring is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-3-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its piperidine ring is a common motif in many bioactive molecules, and the pyridin-3-ylsulfanyl group can enhance binding affinity and selectivity for certain biological targets.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridin-3-ylsulfanyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester

Uniqueness

4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the pyridin-3-ylsulfanyl group, which can influence its reactivity and binding properties. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and solubility, making it distinct from its methyl ester counterpart.

This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, providing a comprehensive understanding of this compound

Properties

IUPAC Name

tert-butyl 4-pyridin-3-ylsulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)20-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHMCNNNWNGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678021
Record name tert-Butyl 4-[(pyridin-3-yl)sulfanyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883555-05-3
Record name tert-Butyl 4-[(pyridin-3-yl)sulfanyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.